molecular formula C13H20N2OS B2452628 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide CAS No. 1428352-76-4

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2452628
CAS No.: 1428352-76-4
M. Wt: 252.38
InChI Key: IARCERJKNHFTPO-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a thiophene group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a suitable thiophene derivative reacts with the piperidine ring.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives with reduced acetamide groups.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide: This compound shares a similar piperidine-thiophene structure but has a different acyl group.

    N-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-N-(4-fluorobenzyl)acetamide: Another compound with a piperidine ring and acetamide group, but with different substituents.

Uniqueness

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is unique due to its specific combination of a thiophene group and an acetamide moiety attached to a piperidine ring

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-11(16)14-6-9-15-7-4-12(5-8-15)13-3-2-10-17-13/h2-3,10,12H,4-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARCERJKNHFTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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